molecular formula C9H12BrN3 B13410163 1-(2-Bromopyridin-3-yl)piperazine

1-(2-Bromopyridin-3-yl)piperazine

Cat. No.: B13410163
M. Wt: 242.12 g/mol
InChI Key: CPXVQDMPRPAOMJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(2-Bromopyridin-3-yl)piperazine typically involves the reaction of piperazine with 2-bromo-3-chloropyridine . The reaction is carried out under specific conditions to ensure the formation of the desired product. Here is a general synthetic route:

    Starting Materials: Piperazine and 2-bromo-3-chloropyridine.

    Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or acetonitrile, with the addition of a base like potassium carbonate to facilitate the reaction.

    Procedure: The starting materials are mixed in the solvent, and the reaction mixture is heated to reflux for several hours.

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

1-(2-Bromopyridin-3-yl)piperazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound where the bromine atom is replaced with an aryl group.

Scientific Research Applications

1-(2-Bromopyridin-3-yl)piperazine has several applications in scientific research:

Mechanism of Action

The specific mechanism of action for 1-(2-Bromopyridin-3-yl)piperazine is not well-documented. piperazine derivatives generally exert their effects by interacting with various molecular targets, such as receptors or enzymes. For instance, some piperazine compounds act as GABA receptor agonists, leading to hyperpolarization of nerve endings and resulting in specific physiological effects .

Comparison with Similar Compounds

1-(2-Bromopyridin-3-yl)piperazine can be compared with other pyridinylpiperazine derivatives, such as:

These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical reactivity and biological activity. The presence of the bromine atom in this compound makes it particularly useful for further functionalization through substitution reactions.

Properties

Molecular Formula

C9H12BrN3

Molecular Weight

242.12 g/mol

IUPAC Name

1-(2-bromopyridin-3-yl)piperazine

InChI

InChI=1S/C9H12BrN3/c10-9-8(2-1-3-12-9)13-6-4-11-5-7-13/h1-3,11H,4-7H2

InChI Key

CPXVQDMPRPAOMJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(N=CC=C2)Br

Origin of Product

United States

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